1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea
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Overview
Description
1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenyl group and a phenyldiazenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea typically involves the reaction of 4-fluoroaniline with 4-nitrobenzene diazonium chloride, followed by the reduction of the nitro group to an amine. The resulting amine is then reacted with phenyl isocyanate to form the desired urea derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding quinones, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-2-phenyl-3-(1-piperidinyl)-1-propanone
- 1-(2,4-difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine
- 1-(3-fluorophenyl)piperazine (hydrochloride)
Uniqueness
1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea is unique due to its specific combination of fluorophenyl and phenyldiazenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
676587-12-5 |
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Molecular Formula |
C19H15FN4O |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C19H15FN4O/c20-14-6-8-15(9-7-14)21-19(25)22-16-10-12-18(13-11-16)24-23-17-4-2-1-3-5-17/h1-13H,(H2,21,22,25) |
InChI Key |
DKUJKKGDDYWHID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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